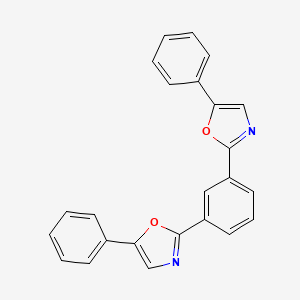
2,2'-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) is a heterocyclic compound that features two oxazole rings connected by a phenylene bridge. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-phenylenediamine with benzoyl chloride to form the intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its fluorescent properties and used in scintillation cocktails.
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-1,3-oxazole): Similar in structure but with methyl groups, used in various chemical applications.
Uniqueness
2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties. This makes it valuable for specialized applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
138214-43-4 |
|---|---|
Molekularformel |
C24H16N2O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
5-phenyl-2-[3-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-8-17(9-4-1)21-15-25-23(27-21)19-12-7-13-20(14-19)24-26-16-22(28-24)18-10-5-2-6-11-18/h1-16H |
InChI-Schlüssel |
XQBCNOURQDXMAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CC=C3)C4=NC=C(O4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
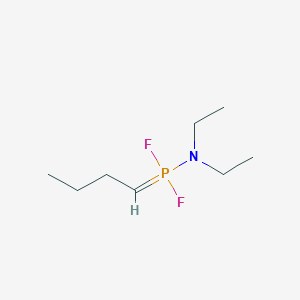
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
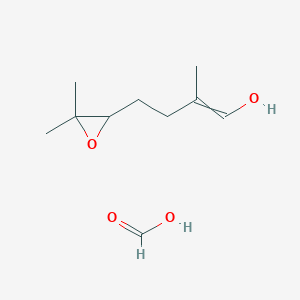
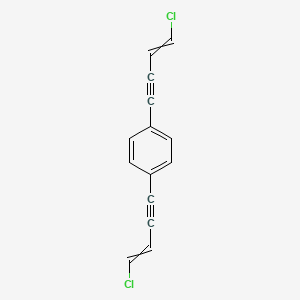
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
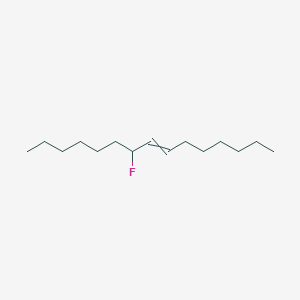
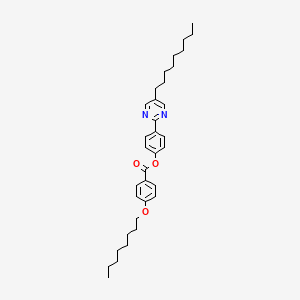
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)

